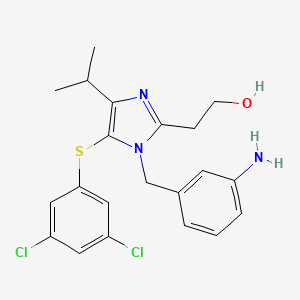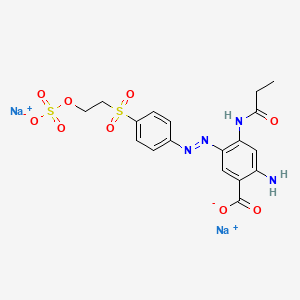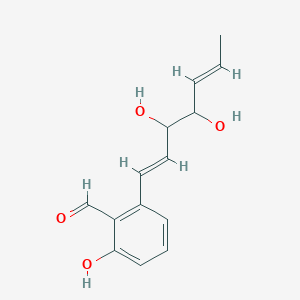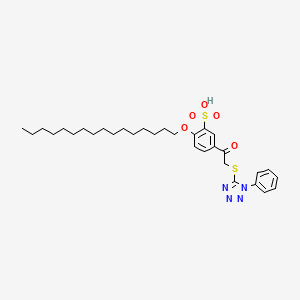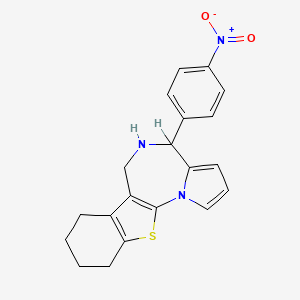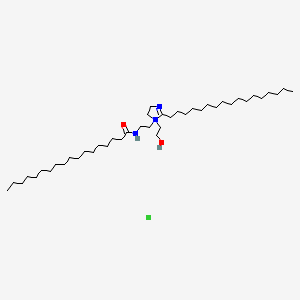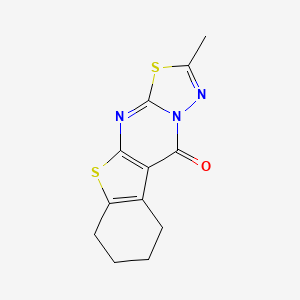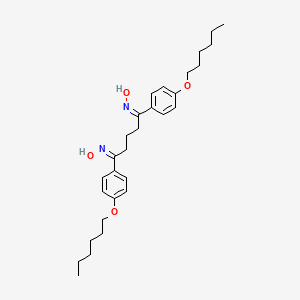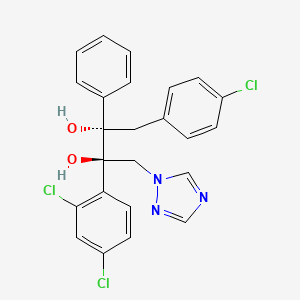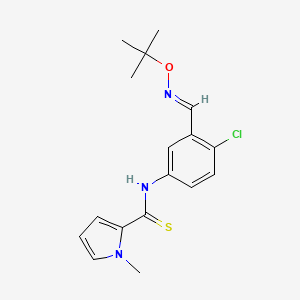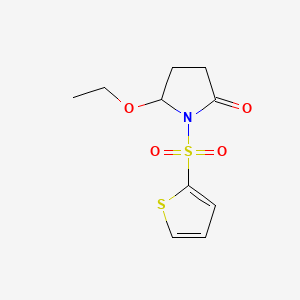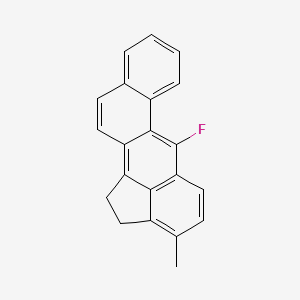
Cholanthrene, 6-fluoro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholanthrene, 6-fluoro-3-methyl- is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cholanthrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cholanthrene, 6-fluoro-3-methyl- typically involves the fluorination of 3-methylcholanthrene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for cholanthrene, 6-fluoro-3-methyl- are not well-documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Cholanthrene, 6-fluoro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrocarbons.
Substitution: The fluorine atom in cholanthrene, 6-fluoro-3-methyl- can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Various substituted cholanthrene derivatives.
Applications De Recherche Scientifique
Cholanthrene, 6-fluoro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: The compound is employed in studies investigating the biological activity of fluorinated aromatic hydrocarbons, including their interactions with enzymes and receptors.
Medicine: Research on cholanthrene, 6-fluoro-3-methyl- includes its potential use as a probe in drug development and its effects on cellular processes.
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of cholanthrene, 6-fluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic activity.
Comparaison Avec Des Composés Similaires
3-Methylcholanthrene: A non-fluorinated analog known for its carcinogenic properties.
6-Fluorocholanthrene: A fluorinated derivative without the methyl group at the 3rd position.
Comparison: Cholanthrene, 6-fluoro-3-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and molecular interactions.
Propriétés
Numéro CAS |
73771-73-0 |
|---|---|
Formule moléculaire |
C21H15F |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3 |
Clé InChI |
PYGFTQSWNOAFAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


